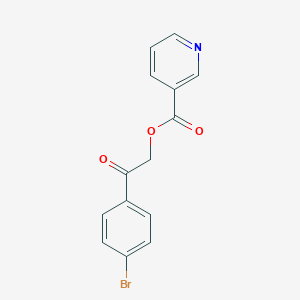

2-(4-Bromophenyl)-2-oxoethyl nicotinate

Description

Chemical Identity and Nomenclature

2-(4-Bromophenyl)-2-oxoethyl nicotinate represents a sophisticated chemical entity characterized by its systematic International Union of Pure and Applied Chemistry nomenclature that precisely describes its molecular architecture. The compound belongs to the classification of esters, specifically functioning as an ester derivative of nicotinic acid, which places it within the broader category of pyridine-based pharmaceutical intermediates. The systematic name reflects the presence of a 4-bromophenyl substituent attached to a 2-oxoethyl chain, which is further linked to the nicotinate moiety through an ester bond formation.

The molecular structure encompasses several distinct functional groups that contribute to its chemical identity and potential biological activity. The brominated aromatic ring system provides enhanced lipophilicity and potential for specific receptor interactions, while the oxoethyl linkage serves as a crucial spacer unit between the aromatic system and the nicotinic acid component. This structural arrangement facilitates optimal molecular geometry for biological target recognition and binding affinity optimization.

The compound's chemical nomenclature follows established conventions for complex organic molecules, with each component clearly defined to avoid ambiguity in scientific literature and regulatory documentation. The presence of the bromine substituent at the para position of the phenyl ring specifically defines the regiochemistry, which is crucial for understanding structure-activity relationships and predicting biological behavior patterns.

Chemical databases and pharmaceutical registries classify this compound within multiple categories, including halogenated aromatic compounds, nicotinic acid derivatives, and potential enzyme inhibitors. This multi-faceted classification reflects the compound's versatile chemical nature and its potential applications across various therapeutic areas, from dermatological treatments to metabolic disorder management.

Historical Context of Nicotinate Derivatives in Medicinal Chemistry

The development of nicotinate derivatives represents a significant evolutionary milestone in medicinal chemistry, with historical foundations dating back to the mid-twentieth century when researchers first recognized the therapeutic potential of nicotinic acid modifications. Nicotinic acid, also known as niacin or vitamin B3, established the foundational framework for subsequent derivative development through its demonstrated efficacy in treating hyperlipoproteinemias and its ability to reduce both cholesterol and triglyceride concentrations in plasma systems.

Early pharmaceutical research focused on addressing the significant limitation of nicotinic acid therapy, which required very high doses to achieve therapeutic effects, consequently leading to common side effects that hindered patient compliance. This challenge prompted extensive research into chemical modifications that could retain therapeutic efficacy while minimizing adverse reactions through improved pharmacokinetic profiles and enhanced target specificity.

The historical progression of nicotinate derivative development demonstrates a systematic approach to overcoming therapeutic limitations through chemical and galenic retardation strategies. These modifications significantly reduced necessary dosing requirements compared to pure nicotinic acid while maintaining or enhancing therapeutic outcomes. Importantly, most successful derivatives evolved beyond simple prodrug mechanisms, developing their own synergistic pharmacokinetic and pharmacodynamic effects that contributed to improved therapeutic profiles.

Recent decades have witnessed remarkable advances in nicotinate derivative research, with investigators developing increasingly sophisticated compounds that target specific biological pathways. Modern research has revealed interconnections between nicotinic acid derivatives and prostaglandin systems, providing mechanistic insights that explain the diverse effects and therapeutic applications observed in clinical settings. This mechanistic understanding has enabled rational drug design approaches that optimize therapeutic effects while minimizing unwanted side effects.

Contemporary nicotinate research has expanded beyond traditional cardiovascular applications to encompass dermatological, neurological, and metabolic therapeutic areas. The development of compounds like 2-(4-Bromophenyl)-2-oxoethyl nicotinate represents this evolution, incorporating advanced structural modifications that enhance specificity for particular biological targets while maintaining the beneficial properties associated with the nicotinic acid core structure.

Structural Significance of the 4-Bromophenyl and Oxoethyl Moieties

The 4-bromophenyl moiety within 2-(4-Bromophenyl)-2-oxoethyl nicotinate contributes critical structural and pharmacological properties that significantly influence the compound's biological activity profile. The strategic placement of bromine at the para position of the phenyl ring enhances the molecule's lipophilicity while providing specific electronic properties that facilitate optimal binding interactions with biological targets. This halogenation pattern has been extensively studied in medicinal chemistry research, demonstrating consistent improvements in biological activity across various therapeutic applications.

The brominated aromatic system serves multiple functional purposes within the molecular architecture. The bromine substituent acts as a bioisostere for other functional groups, potentially mimicking natural substrate interactions while providing enhanced metabolic stability compared to unsubstituted aromatic systems. Additionally, the electron-withdrawing properties of bromine influence the electronic distribution throughout the aromatic ring, affecting both chemical reactivity and biological recognition patterns.

The oxoethyl linkage represents a carefully designed spacer unit that optimizes the spatial relationship between the bromophenyl and nicotinate components. This structural element provides conformational flexibility while maintaining appropriate molecular geometry for biological target recognition. The carbonyl group within the oxoethyl chain contributes additional hydrogen bonding capabilities, potentially enhancing binding affinity with protein targets through favorable electrostatic interactions.

Research into structure-activity relationships has demonstrated that the oxoethyl moiety length and substitution pattern significantly influence biological activity. The two-carbon chain length appears optimal for many biological targets, providing sufficient flexibility for induced-fit binding mechanisms while preventing excessive conformational entropy that could reduce binding specificity. The ketone functionality within this linkage also serves as a potential site for metabolic modification, potentially contributing to controlled-release pharmacokinetic profiles.

The combined structural features of the 4-bromophenyl and oxoethyl components create a molecular architecture that balances multiple pharmacological requirements. The lipophilic bromophenyl system facilitates membrane permeability and tissue distribution, while the oxoethyl spacer optimizes target binding geometry. This structural combination has proven particularly effective in enzyme inhibition applications, where both binding affinity and selectivity are crucial for therapeutic efficacy.

Pharmacological Relevance in Modern Drug Discovery

The pharmacological significance of 2-(4-Bromophenyl)-2-oxoethyl nicotinate in contemporary drug discovery research stems from its demonstrated biological activities and potential therapeutic applications across multiple disease areas. Recent investigations have particularly focused on its enzyme inhibition properties, with studies revealing significant activity against tyrosinase, a crucial enzyme involved in melanin production pathways that has important implications for treating skin disorders and pigmentation-related conditions.

Modern pharmaceutical research has identified tyrosinase inhibition as a key therapeutic target for addressing various dermatological conditions, including hyperpigmentation disorders and age-related skin changes. Comparative studies have demonstrated that innovative tyrosinase inhibitors can achieve superior efficacy compared to traditional treatments, with some novel compounds showing inhibition concentrations significantly lower than established standards such as kojic acid. These findings highlight the potential for compounds like 2-(4-Bromophenyl)-2-oxoethyl nicotinate to contribute to advanced dermatological therapeutics.

The compound's structural characteristics align with successful patterns observed in contemporary drug discovery programs targeting enzyme inhibition pathways. Research into biphenyl derivatives and their biological implications has shown particular promise for developing new therapeutic agents with enhanced specificity and reduced side effect profiles. The integration of brominated aromatic systems with nicotinic acid frameworks represents a rational design approach that leverages known pharmacophores while introducing novel structural elements.

Contemporary research methodologies have enabled detailed mechanistic studies that reveal how compounds like 2-(4-Bromophenyl)-2-oxoethyl nicotinate exert their biological effects. Quantitative analyses provide inhibition concentration values that demonstrate the compound's potency relative to established therapeutic standards, enabling evidence-based comparisons of therapeutic potential. These mechanistic insights facilitate optimization strategies for developing improved therapeutic agents with enhanced efficacy profiles.

The pharmacological relevance extends beyond individual compound properties to encompass broader implications for drug discovery strategies. The successful development of nicotinate derivatives demonstrates the value of systematic structural modification approaches in pharmaceutical research. Recent studies evaluating nicotinic acid derivatives for enzyme inhibition applications have shown remarkable success, with some compounds demonstrating micromolar inhibition values against target enzymes and exhibiting noncompetitive inhibition mechanisms that offer advantages for therapeutic regulation.

| Research Application | Demonstrated Activity | Clinical Relevance |

|---|---|---|

| Tyrosinase Inhibition | Enzyme activity modulation | Dermatological therapeutics |

| Enzyme Selectivity | Target-specific binding | Reduced side effects |

| Structure-Activity Studies | Optimized pharmacophores | Rational drug design |

| Mechanistic Research | Noncompetitive inhibition | Enhanced therapeutic control |

Properties

Molecular Formula |

C14H10BrNO3 |

|---|---|

Molecular Weight |

320.14g/mol |

IUPAC Name |

[2-(4-bromophenyl)-2-oxoethyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C14H10BrNO3/c15-12-5-3-10(4-6-12)13(17)9-19-14(18)11-2-1-7-16-8-11/h1-8H,9H2 |

InChI Key |

XSNVNOLLTKFUNO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-bromophenyl)-2-oxoethyl nicotinate with analogs based on substituent variations, hydrogen-bonding patterns, and functional group modifications. Data from crystallographic, synthetic, and chemical databases are synthesized to highlight key differences.

Substituent Variations in Phenyl and Ester Groups

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Bromine Position : Para-substituted bromine (as in the target compound) enhances steric bulk and electron-withdrawing effects compared to meta-substituted analogs (e.g., methyl 2-(3-bromophenyl)-2-oxoacetate) .

Hydrogen-Bonding and Crystallographic Behavior

The target compound and its analogs (e.g., 2-oxo-2-phenylethyl benzoate) consistently form zero-dimensional dimers via C10–H10A···O4 interactions, creating R₂²(10) graph-set motifs . These dimers further assemble into 3D networks through secondary C–H···O bonds (Table S1 in ). In contrast, derivatives lacking carbonyl or methylene groups (e.g., thiocyanate analogs like 2-(4-bromophenyl)-2-oxoethyl thiocyanate) exhibit altered packing due to the absence of strong hydrogen-bond acceptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.